5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole

Catalog No.
S12920295
CAS No.
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole

Product Name

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole

IUPAC Name

5,6-dimethyl-2-propyl-1H-benzimidazole

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-4-5-12-13-10-6-8(2)9(3)7-11(10)14-12/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

CEBIUPNWQBWRSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C(=C2)C)C

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole is a heterocyclic compound characterized by a benzimidazole core structure. This compound features two methyl groups located at the 5 and 6 positions of the benzimidazole ring and a propyl group at the 2 position. The presence of these substituents contributes to its unique chemical properties and potential biological activities. Benzimidazole derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride, yielding amine derivatives.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atom of the benzimidazole ring or at the propyl group.

These reactions allow for the modification of the compound, potentially enhancing its biological activity or altering its pharmacokinetic properties.

Research indicates that 5,6-dimethyl-2-propyl-1H-benzo[d]imidazole exhibits significant biological activity, particularly in anticancer research. Compounds with a benzimidazole framework often show inhibitory effects on cancer cell proliferation. For instance, studies have reported that derivatives of benzimidazole can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors involved in tumor growth and survival pathways .

The synthesis of 5,6-dimethyl-2-propyl-1H-benzo[d]imidazole can be achieved through several methods:

  • Cyclocondensation: A common method involves cyclocondensation reactions between appropriate aldehydes or ketones and 2-aminobenzimidazole derivatives under controlled conditions.
  • Alkylation: The introduction of the propyl group can be accomplished via alkylation reactions using alkyl halides in the presence of bases like potassium carbonate.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize yield and minimize costs while ensuring consistent quality .

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole has several applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in oncology.
  • Biological Research: It serves as a tool in studying enzyme inhibition and receptor interactions.
  • Material Science: Some benzimidazole derivatives are explored for their potential use in organic electronics due to their electronic properties.

Studies on the interactions of 5,6-dimethyl-2-propyl-1H-benzo[d]imidazole with biological targets have shown that it can modulate various signaling pathways. For instance, it may influence pathways related to apoptosis and cell cycle regulation. The compound's ability to inhibit specific kinases or receptors involved in cancer progression has been a focus of research, indicating its potential as an anticancer agent .

Several compounds share structural similarities with 5,6-dimethyl-2-propyl-1H-benzo[d]imidazole. These include:

Compound NameStructure FeaturesUnique Properties
5,6-Dimethyl-1H-benzo[d]imidazoleMethyl groups at 5 and 6 positionsBroad biological activity
2-(Pyridin-2-yl)-5,6-dimethyl-benzimidazolePyridine substituent at position 2Enhanced interaction with receptors
5-Bromo-6-methyl-benzimidazoleBromine substitution at position 5Increased reactivity in electrophilic substitutions
5-Methoxy-6-methyl-benzimidazoleMethoxy group at position 5Potential for increased solubility

These compounds exhibit varying degrees of biological activity and chemical reactivity based on their substituents. The unique combination of methyl and propyl groups in 5,6-dimethyl-2-propyl-1H-benzo[d]imidazole may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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